Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate
Overview
Description
Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate is an organic compound that belongs to the class of amino benzoates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the biphenyl moiety: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Amino group introduction: The amino group can be introduced through a reductive amination reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The biphenyl moiety can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate: shares similarities with other amino benzoates and biphenyl derivatives, such as:
Uniqueness
The uniqueness of Methyl 3-amino-2-(((2’-cyano-[1,1’-biphenyl]-4-yl)methyl)amino)benzoate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a cyano group allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 3-amino-2-[[4-(2-cyanophenyl)phenyl]methylamino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-27-22(26)19-7-4-8-20(24)21(19)25-14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-23/h2-12,25H,14,24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERUETMARSWZRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)NCC2=CC=C(C=C2)C3=CC=CC=C3C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576392 | |
Record name | Methyl 3-amino-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136304-78-4 | |
Record name | Methyl 3-amino-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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